2-chloro-N-(2-methoxy-2-phenylbutyl)benzamide
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Overview
Description
2-chloro-N-(2-methoxy-2-phenylbutyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of a chloro group, a methoxy group, and a phenylbutyl group attached to the benzamide core.
Preparation Methods
The synthesis of 2-chloro-N-(2-methoxy-2-phenylbutyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chlorobenzoyl chloride with 2-methoxy-2-phenylbutylamine under basic conditions to form the desired benzamide. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-chloro-N-(2-methoxy-2-phenylbutyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The benzamide group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(2-methoxy-2-phenylbutyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methoxy-2-phenylbutyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the benzamide core can form stable complexes with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-(2-methoxy-2-phenylbutyl)benzamide include other benzamides with different substituents, such as:
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Known for its use as an intermediate in the synthesis of glyburide.
2-chloro-3-methoxy-N-(2-methylphenyl)benzamide: Used in early discovery research for its unique chemical properties.
These compounds share a similar benzamide core but differ in their substituents, which can significantly affect their chemical reactivity and biological activity
Properties
IUPAC Name |
2-chloro-N-(2-methoxy-2-phenylbutyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-3-18(22-2,14-9-5-4-6-10-14)13-20-17(21)15-11-7-8-12-16(15)19/h4-12H,3,13H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVGYOXMTTWKBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1=CC=CC=C1Cl)(C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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